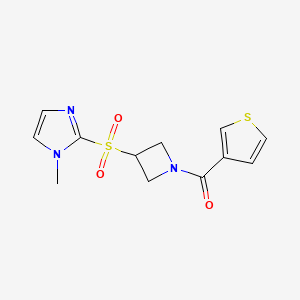
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule featuring a combination of imidazole, azetidine, and thiophene moieties
科学的研究の応用
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The unique electronic properties of the thiophene and imidazole rings make this compound a candidate for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional group diversity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic synthesis techniques. A common approach includes:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Sulfonylation: The imidazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Azetidine Ring Formation: The azetidine ring can be introduced via a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic conditions.
Thiophene Attachment: The thiophene moiety is typically introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental compliance. This includes the use of continuous flow reactors for improved reaction control and yield, as well as the development of greener solvents and reagents to minimize waste and hazardous by-products.
化学反応の分析
Types of Reactions
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The imidazole and thiophene rings can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂) with Pd/C
Substitution: Nucleophiles like amines, thiols, under basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole and thiophene derivatives
Substitution: Various substituted imidazole and azetidine derivatives
作用機序
The mechanism by which (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone exerts its effects depends on its application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anti-inflammatory Activity: It could inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).
Anticancer Activity: It might induce apoptosis in cancer cells by interacting with specific molecular targets like DNA or proteins involved in cell cycle regulation.
類似化合物との比較
Similar Compounds
- (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(phenyl)methanone
- (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone
Uniqueness
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone: is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for enhanced biological activity compared to its phenyl and furan analogs. The combination of these functional groups makes it a versatile compound for various applications in medicinal and materials chemistry.
特性
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-14-4-3-13-12(14)20(17,18)10-6-15(7-10)11(16)9-2-5-19-8-9/h2-5,8,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKGYSVCNFJZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

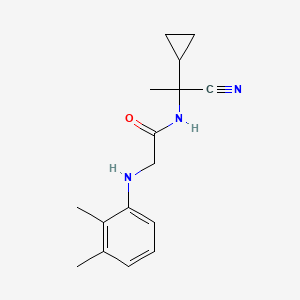
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2586508.png)
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B2586509.png)
![5-[[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl-(4-fluorophenyl)sulfonylamino]methyl]-N-[(Z)-[4-(trifluoromethyl)phenyl]methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B2586510.png)
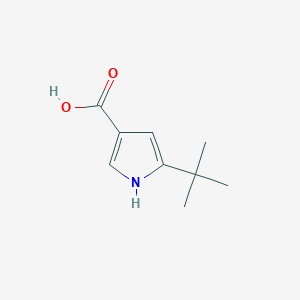
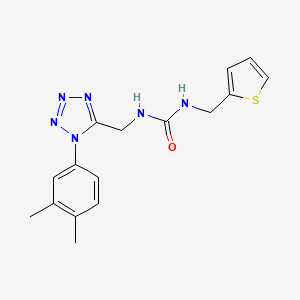
![4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B2586515.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2586517.png)
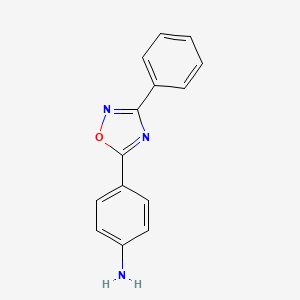
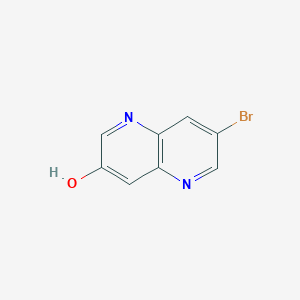
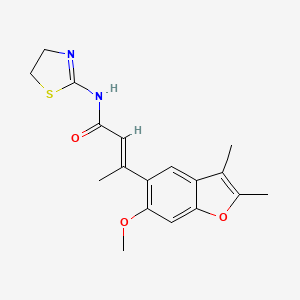
![4-Methanesulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2586528.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2586529.png)
